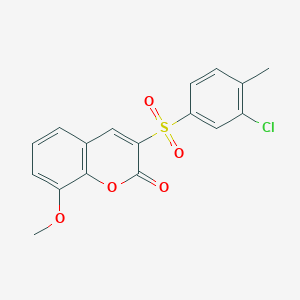

3-(3-chloro-4-methylbenzenesulfonyl)-8-methoxy-2H-chromen-2-one

Description

Properties

IUPAC Name |

3-(3-chloro-4-methylphenyl)sulfonyl-8-methoxychromen-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13ClO5S/c1-10-6-7-12(9-13(10)18)24(20,21)15-8-11-4-3-5-14(22-2)16(11)23-17(15)19/h3-9H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAGUHPCPLZQBNL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)S(=O)(=O)C2=CC3=C(C(=CC=C3)OC)OC2=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13ClO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-(3-chloro-4-methylbenzenesulfonyl)-8-methoxy-2H-chromen-2-one is a synthetic compound belonging to the coumarin family, known for its diverse biological activities. Its unique structure, characterized by a chromenone core with specific substitutions, enhances its potential reactivity and biological properties. This article explores the biological activities, synthesis methods, and potential applications of this compound based on recent research findings.

Chemical Structure and Properties

The compound features a chromenone structure with a sulfonyl group and methoxy group, which contribute to its biological activity. The presence of chloro and methyl groups on the aromatic ring alters its electronic characteristics, potentially influencing its interactions with various biological targets.

| Compound Name | Molecular Formula | Molecular Weight | CAS Number |

|---|---|---|---|

| This compound | C16H15ClO4S | 364.8 g/mol | 950270-67-4 |

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

- Antimicrobial Activity : Coumarins have been shown to possess antimicrobial properties. Analogues of coumarins, including those with sulfonyl and methoxy substitutions, have demonstrated effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, compounds with similar structures have shown minimum inhibitory concentration (MIC) values as low as 1 μg/mL against Staphylococcus aureus and Bacillus subtilis .

- Anti-inflammatory Properties : The sulfonyl group in the compound may enhance anti-inflammatory effects by modulating pathways involved in inflammation. Research on related coumarin derivatives suggests potential in reducing inflammatory markers.

- Anticancer Potential : Some studies indicate that coumarin derivatives can induce apoptosis in cancer cells and inhibit tumor growth. The specific structural features of this compound may enhance its efficacy against certain cancer cell lines, although detailed studies are still required to confirm these effects.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions:

- Formation of the Chromenone Core : This is achieved through cyclization reactions involving salicylaldehyde derivatives.

-

Introduction of Functional Groups :

- The methoxy group is introduced via methylation using reagents like methyl iodide.

- Chlorination is performed using thionyl chloride or phosphorus pentachloride to introduce the chloro group.

- The sulfonyl group is added through tosylation reactions using tosyl chloride in the presence of a base like pyridine.

These synthetic routes allow for the production of high-purity compounds suitable for biological testing .

Case Studies and Research Findings

Recent studies have focused on the structure-activity relationship (SAR) of coumarin derivatives, revealing that modifications to the aromatic ring significantly influence their biological activity:

- Antimicrobial Testing : A study evaluated various coumarin analogues for their antimicrobial activity against common pathogens. Compounds similar to this compound exhibited potent activity against strains like E. coli and K. pneumoniae, with some showing MIC values comparable to standard antibiotics .

- Mechanistic Studies : Investigations into the mechanism of action revealed that certain coumarin derivatives interact with key enzymes involved in cellular processes, such as dihydrofolate reductase (DHFR), suggesting potential pathways for their therapeutic effects.

Scientific Research Applications

Medicinal Chemistry

The compound is being investigated for its potential therapeutic properties, particularly in the following areas:

- Anti-inflammatory Activity : Similar compounds have shown promise in reducing inflammation, suggesting potential applications in treating inflammatory diseases.

- Anticancer Properties : Structure-activity relationship (SAR) studies indicate that derivatives may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction.

Biochemical Probes

Due to its ability to interact with biological macromolecules, this compound can serve as a biochemical probe to study enzyme functions and cellular pathways.

Chemical Synthesis

It acts as a building block for synthesizing more complex molecules, facilitating research in organic chemistry and materials science.

Case Studies and Research Findings

Recent studies have employed computational methods like the Prediction of Activity Spectra for Substances (PASS) to predict the biological activities of this compound based on its structural features. In vitro assays have been conducted to evaluate its efficacy against specific cancer cell lines and inflammatory models, providing empirical data on its safety profile and therapeutic potential.

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The compound belongs to a broader class of coumarin-thiazole hybrids. Key structural analogs and their differences are summarized below:

Table 1: Structural and Functional Comparison of Coumarin Derivatives

Key Observations:

Substituent Effects: Sulfonyl vs. Amino Groups: The 3-chloro-4-methylbenzenesulfonyl group in the target compound enhances electron-withdrawing properties and lipophilicity compared to the amino group in scaffold E. This may improve membrane permeability and target engagement in antimicrobial assays . Methoxy Positioning: The 8-methoxy group is conserved in several analogs, suggesting its role in stabilizing the coumarin core or modulating electron distribution.

Hypothesized Structure-Activity Relationships (SAR)

Preparation Methods

Preparation of 3-Chloro-4-Methylbenzenesulfonyl Chloride

The sulfonyl chloride intermediate is critical for introducing the 3-chloro-4-methylbenzenesulfonyl group. A patented method involves chlorinating 4-methylbenzenesulfonyl chloride using chlorine gas in the presence of iron(III) chloride or iodine as catalysts. The reaction proceeds at 70–80°C, achieving near-quantitative yields. Key steps include:

Synthesis of 8-Methoxy-2H-Chromen-2-One

The coumarin core is typically synthesized via the Pechmann condensation of resorcinol derivatives with β-keto esters. For 8-methoxy substitution:

-

Methoxy Introduction : Resorcinol is methylated at the 8-position using dimethyl sulfate or methyl iodide under basic conditions.

-

Condensation : The methoxy-substituted resorcinol reacts with ethyl acetoacetate in concentrated sulfuric acid to form 8-methoxy-4-methylcoumarin, followed by oxidation to the 2-keto derivative.

Sulfonylation of the Coumarin Core

Coupling Sulfonyl Chloride with Coumarin

The sulfonyl group is introduced via nucleophilic substitution or Friedel-Crafts sulfonylation. A two-step process is described in sulfonamide-coumarin hybrid syntheses:

-

Activation : React 3-chloro-4-methylbenzenesulfonyl chloride with chloroacetyl chloride in DMF to form the reactive chloroacetamide intermediate.

-

Coupling : The intermediate reacts with 8-methoxy-2H-chromen-2-one in DMF using KCO and KI, yielding the target compound:

Reaction Conditions : 70°C for 8–12 hours, followed by recrystallization in ethanol.

Alternative Pathway: Direct Sulfonation

A patent describes direct sulfonation of coumarin derivatives using sulfonic acid derivatives under acidic conditions. However, this method risks over-sulfonation and requires precise temperature control (0–5°C) to maintain regioselectivity.

Optimization and Challenges

Yield and Purity Considerations

-

Byproduct Formation : Early methods reported poor yields due to competing dichlorination and polymerization. For example, a prior art process yielded only traces of the desired product alongside seven byproducts.

-

Solvent Selection : DMF enhances reactivity but may require rigorous drying to prevent hydrolysis of the sulfonyl chloride.

Catalytic Improvements

Recent studies highlight the use of triphenylphosphine (TPP) in Knoevenagel condensations to improve α-cyanoacrylate intermediates, which are precursors for functionalized coumarins. This approach increases yields by 15–20% compared to traditional methods.

Comparative Analysis of Synthetic Routes

Q & A

Basic Questions

Q. What synthetic strategies are recommended for preparing 3-(3-chloro-4-methylbenzenesulfonyl)-8-methoxy-2H-chromen-2-one?

- Methodology :

Core Formation : Start with 8-methoxy-2H-chromen-2-one as the base structure. Introduce the sulfonyl group via sulfonation using 3-chloro-4-methylbenzenesulfonyl chloride under anhydrous conditions (e.g., dichloromethane, pyridine catalyst) .

Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate intermediates. Confirm purity via TLC and HPLC (>95%) .

Characterization : Validate each step using -NMR (e.g., sulfonyl proton resonance at δ 3.1–3.3 ppm) and FT-IR (S=O stretching at 1150–1350 cm) .

Q. How can spectroscopic techniques resolve structural ambiguities in this compound?

- Key Approaches :

- -NMR : Identify methoxy protons (δ 3.8–4.0 ppm) and aromatic protons (δ 6.5–8.0 ppm). Coupling patterns distinguish substituents on the chromenone and benzene rings .

- -NMR : Confirm sulfonyl attachment via deshielded carbons adjacent to the sulfonyl group (δ 125–135 ppm) .

- Mass Spectrometry : Use HRMS to verify molecular ion peaks (e.g., [M+H]) and fragment patterns for functional groups like -SO- .

Advanced Research Questions

Q. What crystallographic methods are optimal for resolving structural discrepancies in sulfonylated coumarins?

- Protocol :

Data Collection : Use single-crystal X-ray diffraction (Mo-Kα radiation, λ = 0.71073 Å). Ensure crystal quality via pre-screening (e.g., Rigaku XtaLAB Synergy-S) .

Refinement : Apply SHELXL-2018 for structure solution. Analyze residual density maps to validate sulfonyl and chloro-methyl group placement .

Validation : Use PLATON to check for missed symmetry, twinning, or disorder. Resolve conflicts between crystallographic and spectroscopic data via Hirshfeld surface analysis (e.g., hydrogen bonding interactions) .

Q. How do substituents influence the compound’s biological activity, and how can this be systematically tested?

- Experimental Design :

- Structure-Activity Relationship (SAR) : Compare with analogs lacking the sulfonyl group (e.g., 8-methoxy-2H-chromen-2-one) or with varying substituents (e.g., nitro vs. methoxy) .

- Assays : Use Mosmann’s MTT assay ( ) to evaluate cytotoxicity. Test enzyme inhibition (e.g., kinases) via fluorescence polarization .

- Data Interpretation : Correlate electronic effects (Hammett σ values) of substituents (e.g., chloro, methyl) with activity trends .

Q. What strategies address contradictions between computational and experimental data in hydrogen-bonding networks?

- Resolution Workflow :

Computational Modeling : Perform DFT calculations (B3LYP/6-31G**) to predict hydrogen-bonding patterns (e.g., sulfonyl oxygen as acceptor) .

Experimental Validation : Compare with X-ray-derived hydrogen-bond distances (e.g., O···H interactions < 2.5 Å) and angles (>120°) .

Adjustments : Re-optimize computational parameters (e.g., solvent effects in PCM models) if discrepancies exceed 0.1 Å in bond lengths .

Methodological Tables

Table 1 : Key Spectral Data for Structural Confirmation

| Technique | Diagnostic Signal | Reference |

|---|---|---|

| -NMR | δ 3.8–4.0 (OCH), δ 7.2–8.1 (Ar-H) | |

| -NMR | δ 160–165 (C=O), δ 125–135 (SO) | |

| FT-IR | 1150–1350 cm (S=O stretch) |

Table 2 : Crystallographic Parameters for SHELXL Refinement

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.